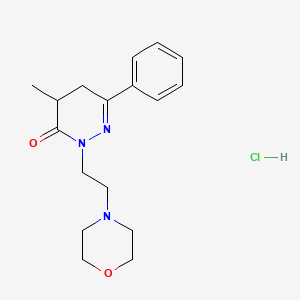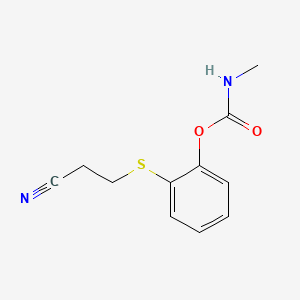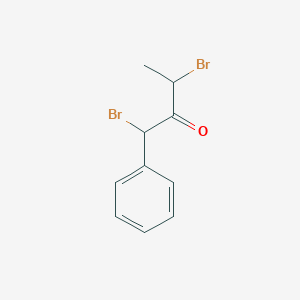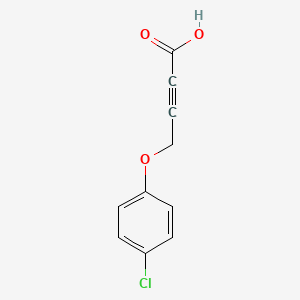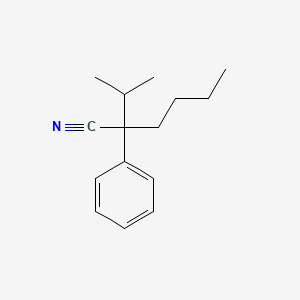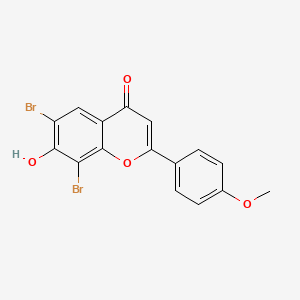
6,8-Dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and a methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common synthetic route includes:
Bromination: The precursor compound, such as 7-hydroxy-4H-chromen-4-one, is brominated using bromine in acetic acid to introduce bromine atoms at the 6 and 8 positions.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromen-4-one core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base, such as sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of debrominated chromen-4-one derivatives.
Substitution: Formation of amino or alkyl-substituted chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-dibromo-7-hydroxy-2-phenyl-4H-chromen-4-one
- 6,8-dibromo-7-hydroxy-2-(4-chlorophenyl)-4H-chromen-4-one
- 6,8-dibromo-7-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one
Uniqueness
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Propiedades
Número CAS |
38493-30-0 |
|---|---|
Fórmula molecular |
C16H10Br2O4 |
Peso molecular |
426.05 g/mol |
Nombre IUPAC |
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-21-9-4-2-8(3-5-9)13-7-12(19)10-6-11(17)15(20)14(18)16(10)22-13/h2-7,20H,1H3 |
Clave InChI |
GYJRCEKIHMOAAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


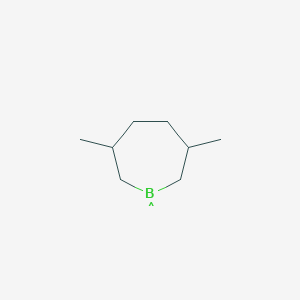
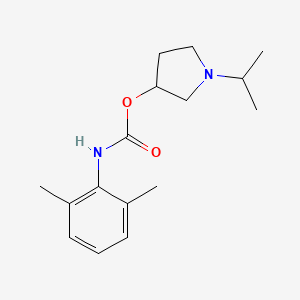
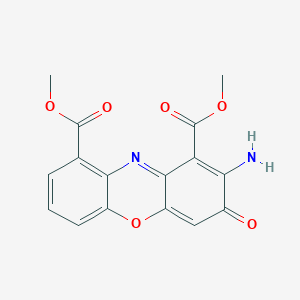

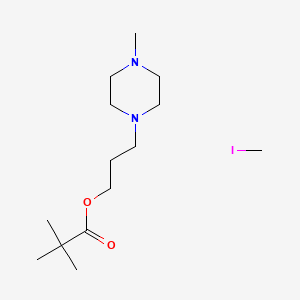
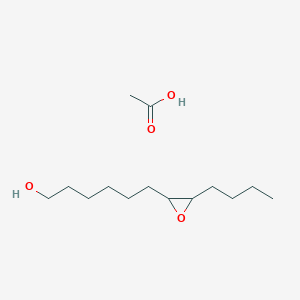
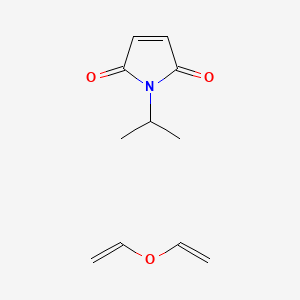
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
